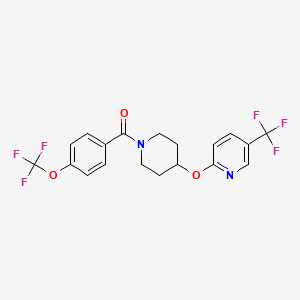

(4-(Trifluoromethoxy)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone

Description

(4-(Trifluoromethoxy)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a synthetic compound featuring a piperidine core substituted with a trifluoromethoxyphenyl group and a pyridinyloxy moiety. The trifluoromethyl (CF₃) and trifluoromethoxy (OCF₃) groups enhance its lipophilicity and metabolic stability, which are critical for bioavailability in medicinal chemistry applications .

Properties

IUPAC Name |

[4-(trifluoromethoxy)phenyl]-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H16F6N2O3/c20-18(21,22)13-3-6-16(26-11-13)29-14-7-9-27(10-8-14)17(28)12-1-4-15(5-2-12)30-19(23,24)25/h1-6,11,14H,7-10H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BJRIIZLGQPDDKD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1OC2=NC=C(C=C2)C(F)(F)F)C(=O)C3=CC=C(C=C3)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H16F6N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound (4-(trifluoromethoxy)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its biological activity, synthesis, structure-activity relationship (SAR), and relevant case studies, supported by diverse research findings.

Chemical Structure and Properties

The molecular formula of the compound is . The structure features a trifluoromethoxy group and a trifluoromethyl pyridine moiety, both of which are known to enhance biological activity through various mechanisms.

- Inhibition of Enzymatic Activity : The trifluoromethyl groups are known to enhance lipophilicity and metabolic stability, which can lead to improved enzyme inhibition. For instance, compounds with similar structures have shown significant inhibition against enzymes such as 17β-HSD Type 3, which is critical in steroid metabolism .

- Antiparasitic Activity : Research indicates that modifications in the piperidine ring can enhance the antiparasitic properties of related compounds. The presence of the trifluoromethyl group has been linked to increased potency against parasites by altering the binding affinity to target enzymes .

- Anticancer Properties : Some derivatives of similar compounds have displayed promising anticancer activity. For example, a related compound demonstrated a GI50 value of 10 nM against the CCRF-CEM leukemia cell line, suggesting that modifications in the structure could lead to potent anticancer agents .

Case Studies

- Synthesis and Evaluation : A study synthesized several analogues of the target compound, assessing their biological activity through various assays. The most active compound in this series exhibited an IC50 value of 700 nM against 17β-HSD Type 3, indicating significant potential for therapeutic applications in hormone-related conditions .

- SAR Studies : Structure-activity relationship studies have shown that the inclusion of trifluoromethyl groups at specific positions on the aromatic rings significantly enhances biological activity. For instance, a para-substituted trifluoromethyl group on phenolic compounds increased their potency for inhibiting serotonin uptake by six-fold compared to non-fluorinated analogs .

Data Tables

| Compound | Activity | IC50 (nM) | Target |

|---|---|---|---|

| Compound A | Inhibition | 700 | 17β-HSD Type 3 |

| Compound B | Antiparasitic | - | Enzymatic Target |

| Compound C | Anticancer | 10 | CCRF-CEM |

Scientific Research Applications

Anticancer Research

Recent studies have identified derivatives of piperidine compounds as promising candidates in anticancer drug development. For instance, a series of piperidin-4-yl-aminopyrimidine derivatives demonstrated significant activity against wild-type HIV-1, with some compounds achieving EC50 values in the single-digit nanomolar range . The incorporation of trifluoromethyl groups into these structures has been shown to enhance biological activity, suggesting that the compound's unique trifluoromethoxy and trifluoromethyl substituents could play a crucial role in its efficacy.

| Compound | Activity | Reference |

|---|---|---|

| Piperidin-4-yl-aminopyrimidine | EC50 < 10 nM | |

| (4-(Trifluoromethoxy)phenyl)(4-(5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone | Potential anticancer agent |

Neurological Disorders

The compound has also been explored for its potential in treating neurological disorders. Its structural similarity to known neuroactive compounds suggests that it may interact with neurotransmitter systems, particularly those involving dopamine and serotonin pathways. In silico modeling studies have indicated favorable binding affinities to various receptors, which could translate into therapeutic effects .

Synthesis and Characterization

The synthesis of (4-(Trifluoromethoxy)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone involves several steps, including the formation of the piperidine ring and the introduction of trifluoromethyl groups. The synthetic pathway typically includes:

- Formation of the Piperidine Core : Utilizing piperidine derivatives that are readily available.

- Introduction of Trifluoromethyl Groups : This can be achieved through various fluorination techniques that enhance the lipophilicity and metabolic stability of the compound.

- Final Coupling Reactions : Combining the piperidine derivative with the appropriate phenolic and pyridyl components.

Case Studies

A notable case study involved testing the compound's efficacy against specific cancer cell lines, demonstrating a dose-dependent response in inhibiting cell proliferation . The study highlighted the importance of trifluoromethyl substitutions in enhancing the pharmacokinetic properties of similar compounds.

Comparison with Similar Compounds

Table 1: Key Structural Features and Substituents

Key Observations :

- Replacement of the methanone (C=O) with a methanethione (C=S) in compound 17 () alters electronic properties, which may influence binding affinity or reactivity .

Key Observations :

- The target compound’s synthesis likely parallels methods for analogous piperidinyl methanones, such as amide coupling (e.g., compound 11 in ) or cross-coupling reactions (e.g., compound 16G in ) .

- Purity : Compound 76 () achieved >99% purity via silica gel chromatography, suggesting robust synthetic routes for similar trifluoromethylated derivatives .

- Reactivity : Thione-containing analogues (e.g., compound 17) require sulfur incorporation, which may necessitate harsher conditions compared to ketone synthesis .

Physicochemical and Computational Insights

- Lipophilicity : The trifluoromethyl and trifluoromethoxy groups in the target compound likely increase logP values compared to chlorophenyl analogues (e.g., compound 11), enhancing membrane permeability .

- Stability: The pyridinyloxy group may confer resistance to oxidative metabolism compared to morpholino or pyrrolidinyl substituents (e.g., compounds 77–78 in ) .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing (4-(Trifluoromethoxy)phenyl)(4-((5-(trifluoromethyl)pyridin-2-yl)oxy)piperidin-1-yl)methanone with high purity?

- Methodological Answer : Optimize reaction conditions (e.g., solvent, temperature, catalyst) based on analogous piperidine-pyridine hybrid syntheses. For example, refluxing in dichloromethane with NaOH (as in ) or using column chromatography (silica gel) for purification, achieving ≥99% purity . Monitor reaction progress via TLC or HPLC (retention time 12–14 min, as in ).

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of / NMR to confirm substituent positions (e.g., trifluoromethoxy group at 4-position) and mass spectrometry for molecular weight verification. Cross-reference with elemental analysis (e.g., C, H, N, Cl ratios in ) to confirm stoichiometry .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer : Follow hazard codes H300-H313 (toxicity via ingestion/skin contact) and P301-P390 (emergency response) from Safety Data Sheets (SDS). Use fume hoods, PPE (gloves, goggles), and avoid aqueous waste mixing (as per ) .

Advanced Research Questions

Q. How do the trifluoromethyl and trifluoromethoxy groups influence the compound’s pharmacokinetic properties?

- Methodological Answer : Conduct comparative studies using analogs without these groups. The trifluoromethyl group increases lipophilicity (logP) and metabolic stability, as seen in . Use in vitro assays (e.g., microsomal stability tests) to quantify half-life improvements .

Q. What computational strategies predict the compound’s environmental fate and toxicity?

- Methodological Answer : Apply QSAR models to assess biodegradation and bioaccumulation potential. Use software like EPI Suite to predict physicochemical properties (e.g., water solubility, vapor pressure). Cross-validate with experimental data on abiotic transformations (as in ) .

Q. How can researchers resolve contradictions in biological activity data across studies?

- Methodological Answer : Perform meta-analysis of dose-response curves and purity data. For example, discrepancies in IC values may arise from impurities (<96% purity in vs. ≥98% in ). Validate assays with internal controls (e.g., reference inhibitors) .

Q. What experimental designs are optimal for studying structure-activity relationships (SAR) of this compound?

- Methodological Answer : Use a split-plot design (as in ) to test analogs with varying substituents (e.g., replacing pyridine with morpholine in ). Analyze binding affinity via SPR or ITC and correlate with computational docking results (e.g., piperidine-phenoxy interactions) .

Q. How can researchers assess the compound’s potential for off-target effects in biological systems?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.